molecular formula C10H12N4 B1488953 3-Azido-1-benzylazetidine CAS No. 223381-67-7

3-Azido-1-benzylazetidine

Cat. No.: B1488953
CAS No.: 223381-67-7
M. Wt: 188.23 g/mol
InChI Key: KECXGHLMNLRJJG-UHFFFAOYSA-N
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Description

3-Azido-1-benzylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at position 3 and a benzyl (-CH₂C₆H₅) group at position 1. This structure confers unique reactivity, particularly in click chemistry applications (e.g., Huisgen cycloaddition), due to the azide moiety . Its molecular formula is inferred as C₁₀H₁₁N₄ (benzyl substituent), contrasting with the benzhydryl analog (C₁₆H₁₆N₄, molar mass 264.33 g/mol) documented in .

Properties

IUPAC Name

3-azido-1-benzylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECXGHLMNLRJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations: Benzhydryl vs. Benzyl

The benzhydryl analog (3-Azido-1-benzhydrylazetidine, CAS 143699-92-7) differs by having a bulkier diphenylmethyl group instead of benzyl. This increases molar mass (264.33 g/mol vs.

Functional Group Variations

  • Azetidin-2-one (): A lactam derivative with a ketone group at position 2. The absence of an azide limits its utility in click chemistry, but the ketone enables condensations (e.g., Schiff base formation) for drug design .
  • Thiazolidin-4-one (): A five-membered ring with a thioether and ketone. Its larger ring size and sulfur atom alter electronic properties, favoring antimicrobial and anti-inflammatory applications compared to azetidines .
  • 1,3-Oxazepine (): A seven-membered ring with oxygen, offering conformational flexibility for binding macromolecular targets but reduced ring strain compared to azetidines .

Pharmacological Relevance

Data Table: Key Properties of 3-Azido-1-benzylazetidine and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Applications
3-Azido-1-benzylazetidine* C₁₀H₁₁N₄ ~187.22 Azide, benzyl Click chemistry, drug discovery
3-Azido-1-benzhydrylazetidine C₁₆H₁₆N₄ 264.33 Azide, benzhydryl Research (steric studies)
Azetidin-2-one C₃H₅NO 71.08 Ketone Lactam synthesis
Thiazolidin-4-one C₃H₅NOS 103.14 Thioether, ketone Antimicrobial agents

Research Findings and Implications

  • Reactivity : The azide group in 3-Azido-1-benzylazetidine enables rapid cycloaddition with alkynes, a cornerstone of bioconjugation and material science .
  • Synthesis Challenges : Benzhydryl analogs require meticulous purification to isolate steric isomers, whereas benzyl derivatives may offer simpler synthetic workflows .
  • Biological Activity: Thiazolidinones and oxazepines exhibit broader therapeutic profiles, but azetidines’ ring strain and modularity make them promising for targeted drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azido-1-benzylazetidine
Reactant of Route 2
Reactant of Route 2
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